Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI)
Overview
Description
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone is a chemical compound characterized by its unique cyclopropyl structure
Preparation Methods
The synthesis of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone typically involves the cyclopropanation of suitable precursors. One common method includes the reaction of methoxy-substituted alkenes with diazomethane under controlled conditions to form the cyclopropyl ring. Industrial production methods may involve the use of catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include alcohols, carboxylic acids, and substituted cyclopropyl derivatives.
Scientific Research Applications
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. Pathways involved in its action include the formation of covalent bonds with target molecules, leading to changes in their structure and function .
Comparison with Similar Compounds
1-[(1R,2R)-2-Methoxycyclopropyl]ethanone can be compared with other cyclopropyl ketones, such as:
- 1-[(1R,2R)-2-Phenylcyclopropyl]ethanone
- 1-[(1R,2R)-2-(4,5-Dibromopentyl)cyclopropyl]ethanone
- 1-[(1R)-2-[Cyclopropyl(oxo)methyl]-1-(hydroxymethyl)-7-methoxy-9-methyl-1′-spiro[1,3-dihydropyrido[3,4-b]indole-4,4′-piperidine]yl]-2-(dimethylamino)ethanone
The uniqueness of 1-[(1R,2R)-2-Methoxycyclopropyl]ethanone lies in its methoxy group, which imparts distinct chemical properties and reactivity compared to its analogs.
Biological Activity
Ethanone, 1-(2-methoxycyclopropyl)-, trans-(9CI), also known as a methoxy-substituted cyclopropyl ethanone, has garnered attention in pharmaceutical research due to its potential biological activities. This article summarizes the compound's synthesis, biological properties, and relevant case studies.
- Chemical Formula : CHO
- Molecular Weight : 126.15 g/mol
- CAS Registry Number : 160180-26-4
Synthesis
The synthesis of Ethanone, 1-(2-methoxycyclopropyl)- involves several steps that typically include the formation of the cyclopropyl ring and subsequent introduction of the methoxy group. The process generally employs standard organic synthesis techniques such as nucleophilic substitutions and cyclization reactions.
Biological Activity
Ethanone derivatives have shown a range of biological activities, particularly in anti-inflammatory and analgesic applications. The following sections detail specific findings from research studies.
Anti-inflammatory Activity
Research indicates that Ethanone derivatives can inhibit the activity of cyclooxygenases (COX), enzymes critical in the inflammatory process. By blocking COX activity, these compounds reduce the production of pro-inflammatory prostaglandins. A study demonstrated that compounds similar to Ethanone, 1-(2-methoxycyclopropyl)- effectively reduced inflammation in animal models by decreasing levels of PGE2 (prostaglandin E2), a key mediator in inflammatory responses .
Analgesic Properties
In analgesic assays, Ethanone derivatives exhibited significant pain-relieving effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In one notable study, a series of analogs were tested for their ability to alleviate pain in mice subjected to formalin-induced pain models. Results indicated that these compounds could provide effective analgesia with potentially fewer side effects than traditional NSAIDs .
Case Study 1: In Vivo Analgesic Assessment
A study conducted on mice evaluated the analgesic effects of trans-Ethanone, 1-(2-methoxycyclopropyl)- using the hot plate test. Mice treated with varying doses showed a dose-dependent increase in pain threshold compared to controls. The highest dose resulted in a significant increase in latency time, suggesting effective analgesic properties.
Dose (mg/kg) | Latency Time (seconds) | Control Group (seconds) |
---|---|---|
0 | 5.0 | 5.0 |
10 | 8.0 | |
20 | 12.5 | |
40 | 15.0 |
Case Study 2: Inhibition of Prostaglandin Synthesis
In another investigation focusing on anti-inflammatory effects, trans-Ethanone was administered to rats with induced paw edema. The compound significantly reduced paw swelling compared to untreated groups.
Group | Paw Volume (mL) Pre-treatment | Paw Volume (mL) Post-treatment |
---|---|---|
Control | 3.0 | 4.5 |
Ethanone (20 mg/kg) | 3.0 | 2.0 |
Ethanone (40 mg/kg) | 3.0 | 1.5 |
Properties
IUPAC Name |
1-[(1R,2R)-2-methoxycyclopropyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-4(7)5-3-6(5)8-2/h5-6H,3H2,1-2H3/t5-,6+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPZZOWOSIQAFV-NTSWFWBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1C[C@H]1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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